5-Thioxo-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
5-Thioxo-1-(o-tolyl)pyrrolidin-2-one is a heterocyclic compound that features a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thioxo group and the o-tolyl substituent enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thioxo-1-(o-tolyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with carbon disulfide and chloroacetic acid, followed by cyclization to form the desired pyrrolidinone structure . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Thioxo-1-(o-tolyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Thioxo-1-(o-tolyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Thioxo-1-(o-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds like pyrrolidin-2-one and its substituted derivatives share structural similarities and are used in similar applications
Uniqueness
5-Thioxo-1-(o-tolyl)pyrrolidin-2-one is unique due to the presence of both the thioxo group and the o-tolyl substituent, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields of research .
Properties
Molecular Formula |
C11H11NOS |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
YPGCUGCWPOJLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CCC2=S |
Origin of Product |
United States |
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